The mechanism of action of Ethyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate and its derivatives is not explicitly detailed in the provided papers. However, the structural similarity to other isoquinoline compounds suggests that its activity could be related to its interaction with biological targets. For instance, isoquinoline derivatives have been shown to exhibit cardiotropic and spasmolytic activities, which could be attributed to their ability to modulate cardiovascular function1. Additionally, the cytotoxicity assays performed on related compounds indicate potential interactions with cellular components that could lead to apoptosis in cancer cells4.
The synthesis of related stereoisomeric compounds has been explored, with a focus on their cardiotropic properties. One study describes the synthesis of ester derivatives of isoquinoline and their cardiovascular action1. The acetate and benzoate esters of these compounds were developed and studied, revealing their potential as cardiotropic agents.
Another application is the use of the compound as a chiral intermediate in the synthesis of natural isoquinoline derivatives. The absolute structure of a diacetyl derivative has been verified, suggesting its utility as a stable intermediate storage compound2. This highlights the importance of the compound in synthetic organic chemistry, particularly in the preparation of enantiomerically pure substances.
The reactivity of Ethyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate towards nitrilimines has been studied, leading to the synthesis of novel pyrrolo[2,1-a]-5,6-dihydroisoquinoline structures3. This demonstrates the compound's versatility in creating new heterocyclic compounds with potential biological activities.
Furthermore, derivatives of the compound have been synthesized and evaluated for their cytotoxicity against various cancer cell lines4. The results were compared with the standard anticancer drug doxorubicin, and molecular docking simulations were performed to understand the binding affinity of the most potent compounds. This suggests the potential application of the compound in the development of new anticancer agents.
CAS No.: 3025-88-5
CAS No.: 1228259-70-8
CAS No.: 37880-96-9
CAS No.: 169327-82-6
CAS No.: 2361566-66-5